molecular formula C18H18N2O2 B5127319 N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide

Cat. No.: B5127319
M. Wt: 294.3 g/mol
InChI Key: JZVXVCDNHGXBBW-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide is a compound that features a naphthalene ring substituted with a carboxamide group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with an appropriate oxazole derivative under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s oxazole ring can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene ring and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)15-11-16(20-22-15)19-17(21)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVXVCDNHGXBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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